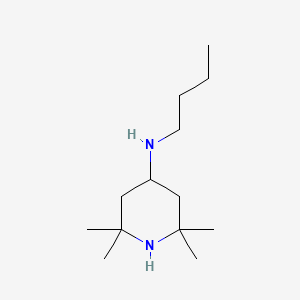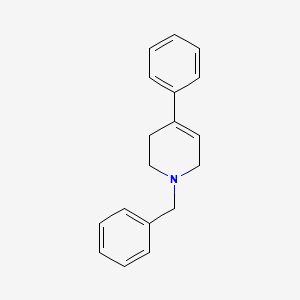
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine . It is a heterocycle with the molecular formula C18H19N . The average mass is 249.350 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydropyridine ring substituted with a benzyl group and a phenyl group .Scientific Research Applications
PARP-1 Inhibitors
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine derivatives have been researched for their potential role in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). This enzyme is involved in DNA repair and modulation of its activity has implications in cancer therapy. Studies have shown that various benzamide analogues linked with a 4-phenyl-1,2,3,6-tetrahydropyridine fragment via alkyl spacers demonstrate significant potential as potent PARP-1 inhibitors (Ishida et al., 2005).
Monoamine Oxidase B (MAO-B) Catalysis
Research involving this compound has explored its interaction with monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. Studies involving deuterium isotope effects on the MAO-B catalyzed oxidation of derivatives of this compound have provided insights into the enzyme's mechanism, contributing to our understanding of neurochemical processes (Anderson et al., 1996).
Crystal and Molecular Structures
The crystal and molecular structures of derivatives of this compound have been determined using X-ray methods. This research aids in the understanding of the molecular configurations and potential reactivity of such compounds, which is crucial for their application in various chemical and pharmacological fields (Iwasaki et al., 1987).
Mechanism of Bioactivation
Studies on the mechanism of bioactivation of this compound analogs by MAO-B have been conducted. These studies provide insights into the substrate and inactivator properties of various derivatives, which is important for understanding their pharmacological and toxicological profiles (Rimoldi et al., 1995).
Anti-Plasmodial and Anti-Trypanosomal Activities
Recent studies have explored the anti-plasmodial and anti-trypanosomal activities of 1-Benzyl tetrahydropyridin-4-ylidene derivatives. The research focuses on the modification of the benzyl group and its impact on biological activities against pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense. This is significant for developing new therapeutic agents against malaria and trypanosomiasis (Mohsin et al., 2019).
Nuclear Magnetic Resonance and Mass Spectroscopy
Nuclear magnetic resonance and mass spectroscopy studies have been carried out on analogues of this compound. These techniques are vital for understanding the chemical nature and potential bioactivity of these compounds, contributing to their application in medicinal chemistry (Bhatti et al., 1988).
Potential in Treating Neurological Disorders
Research has delved into the effects of this compound and its analogues in the context of neurology, particularly in understanding and treating conditions like Parkinson's disease. These studies contribute to the development of models for Parkinson's and the search for therapeutic agents (Langston, 1985).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (also known as MPTP) is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in the regulation of movement and coordination.
Biochemical Pathways
The biochemical pathway affected by MPTP involves the oxidative deamination of biogenic and xenobiotic amines . This process is crucial in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The interference of MPTP in this pathway leads to the production of free radicals and oxidative stress .
Pharmacokinetics
The pharmacokinetics of MPTP involve its absorption, distribution, metabolism, and excretion (ADME). As a lipophilic compound, MPTP can cross the blood-brain barrier and get distributed in the brain . It is metabolized by the enzyme MAO-B into MPP+, which is the active metabolite causing neurotoxicity
Result of Action
The action of MPTP leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . The result is a decrease in dopamine levels, leading to symptoms similar to those of Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This interaction with MAO-B is a key aspect of its biochemical activity. MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .
Cellular Effects
The cellular effects of this compound are primarily observed in dopaminergic neurons. It causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, it blocks the mitochondrial complex I which leads to mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolism to MPP+ by MAO-B. MPP+ then interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals . This process contributes to the destruction of dopaminergic neurons in the substantia nigra of the brain .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by a rapid onset of Parkinsonism following injection . Over time, this leads to significant motor and non-motor dysfunction, including decreased locomotor activity and various mnemonic processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in mice, it has been used at a dosage of 20 mg/kg to induce Parkinson’s disease . The severity of symptoms and the extent of neuronal damage increase with higher doses .
Metabolic Pathways
The primary metabolic pathway of this compound involves its conversion to MPP+ by the enzyme MAO-B . This process occurs within glial cells, specifically astrocytes .
Transport and Distribution
This compound is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, it is metabolized into MPP+ by MAO-B of glial cells .
Subcellular Localization
The subcellular localization of this compound and its metabolite MPP+ is primarily within dopaminergic neurons in the substantia nigra of the brain . Here, MPP+ interferes with complex I of the electron transport chain in the mitochondria, leading to cell death .
Properties
IUPAC Name |
1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFZZRBVWLWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340326 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-45-5 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)
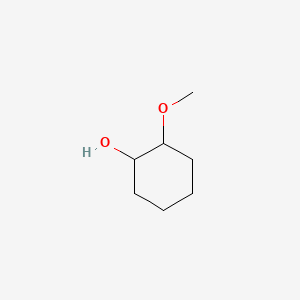
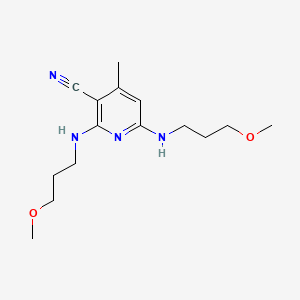
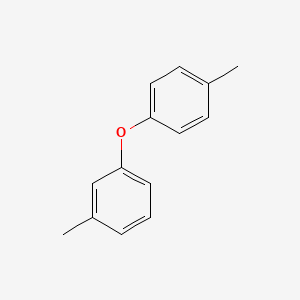



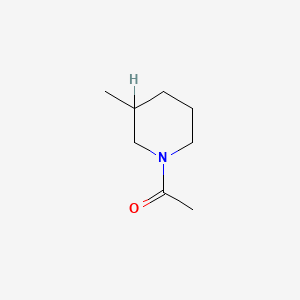
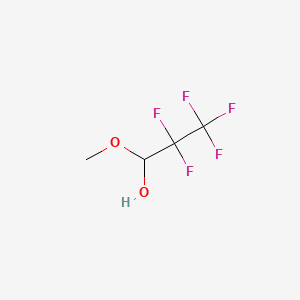
![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
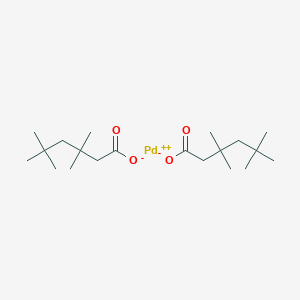
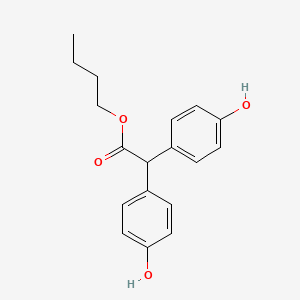
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)
